

who discovered ABT-518 matrix metalloproteinase inhibitor

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Compound Focus: Abt-518

CAS No.: 286845-00-9

Cat. No.: S549035

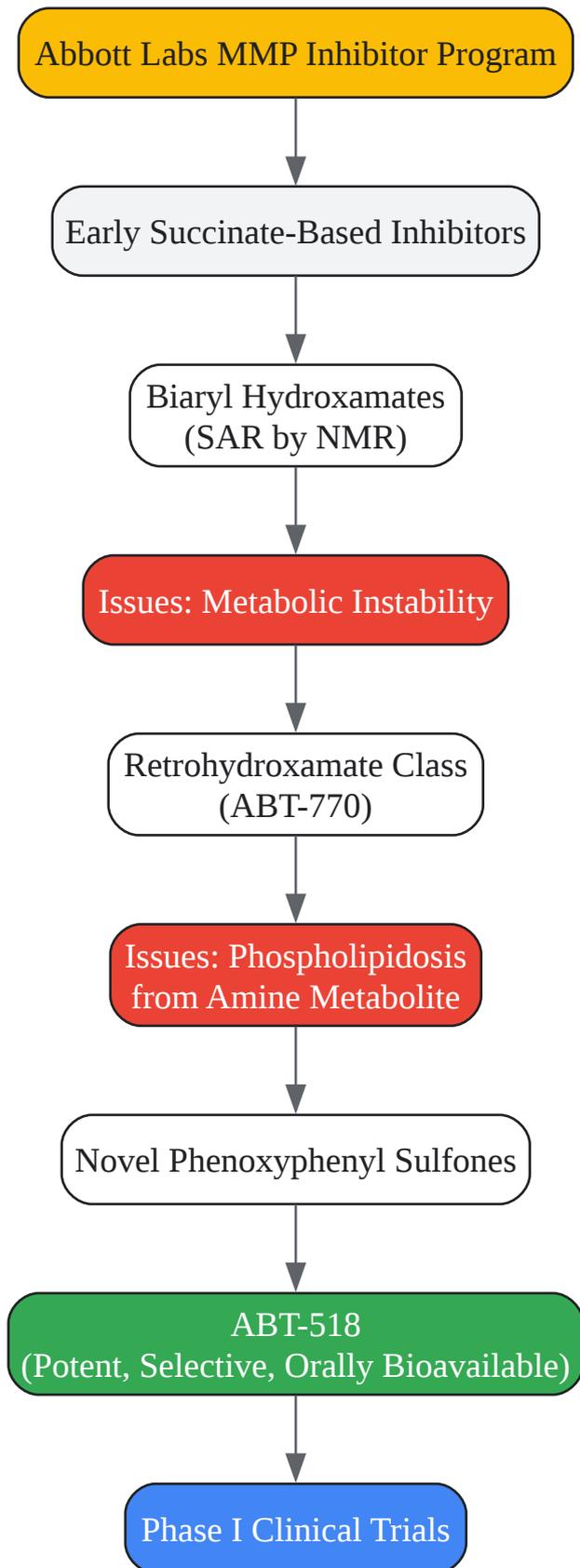
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Research & Development Journey

ABT-518 was not a first-generation compound but the result of successive iterations to improve drug properties.

- **Program Evolution:** Abbott's program evolved from early succinate-based inhibitors to biaryl hydroxamates, using technologies like SAR by NMR [1]. The biaryl hydroxamates faced metabolic instability, leading to the discovery of a new class of retrohydroxamates, which included the preclinical candidate ABT-770 [1].
- **Rationale for ABT-518:** The predecessor ABT-770, while potent and selective, was found to induce **phospholipidosis** (a lipid storage disorder) in rats, linked to the accumulation of a specific inactive amine metabolite [2]. This toxicity drove the discovery of a subsequent novel class of retrohydroxamates—the **phenoxyphenyl sulfones**—exemplified by **ABT-518**, which was designed to avoid this toxic profile [1] [2].

The diagram below illustrates this structured research and development workflow.



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ABT-518 emerged from an iterative research process aimed at solving toxicity and stability issues with previous compounds [1] [2].

Experimental Data & Key Findings

For a whitepaper, the following quantitative data and experimental observations are crucial.

In Vitro Potency (IC₅₀)

ABT-518 was characterized as a potent and selective inhibitor. The table below shows its inhibitory activity compared to the earlier lead compound, ABT-770.

Compound	MMP-2 (Gelatinase A)	MMP-9 (Gelatinase B)	MMP-1 (Collagenase-1)
ABT-770	3.7 nM [2]	120 nM [2]	4600 nM [2]
ABT-518	Potent, selective inhibitor of MMP-2 and MMP-9 over MMP-1 [1]		

Key Preclinical & Clinical Findings

- Overcame Toxicity Issue:** In contrast to ABT-770, the **amine metabolite of ABT-518 did not induce phospholipidosis** in an *in vitro* assay using rat and human hepatocytes, predicting a cleaner toxicity profile *in vivo* [2].
- Clinical Pharmacokinetics:** A Phase I study in patients showed that after a single oral dose, **ABT-518** had an estimated clearance (Cl/F) of ~3 L/h, a volume of distribution (V/F) of >70 L, and a **terminal half-life of approximately 20 hours**, supporting once-daily dosing [3]. The drug was also found to be **extensively metabolized**, with at least six different metabolites identified in humans [3].

Technical Protocols & Synthesis

The following methodologies are relevant for researchers seeking to understand or replicate the work on **ABT-518**.

- **Synthesis of ABT-518:** The large-scale synthesis was developed at Abbott Labs and published in *Organic Process Research & Development* [4]. The synthesis of a tritium-labeled version of **ABT-518** for research purposes was detailed by Raja et al., involving a **seven-step synthesis** starting from 1-(methylsulfonyl)-4-[4-(trifluoromethoxy)phenoxy]benzene, achieving a 6.2% overall radiochemical yield [5].
- **In Vitro Phospholipidosis Assay:** The assay used to identify the toxicity of ABT-770's metabolite and confirm the safety of **ABT-518** involved incubating compounds with rat or human hepatocytes. The cells were then stained with a fluorescent phosphatidylethanolamine analog (NBD-PE), and the intracellular accumulation of fluorescent lamellar bodies was measured to quantify phospholipidosis [2].

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